
LY 293606
概要
説明
LY 293606 is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes an aminophenyl group, an acetyl group, and a methylenedioxy moiety, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of LY 293606 involves several steps. Typically, the synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the benzodiazepine core.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylenedioxy Formation: The methylenedioxy moiety is formed by reacting the compound with a suitable methylenedioxy precursor under oxidative conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
LY 293606 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
科学的研究の応用
LY 293606 has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on enzymes, receptors, and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic, sedative, or anticonvulsant agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of LY 293606 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties.
類似化合物との比較
LY 293606 can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, they differ in their functional groups and pharmacological properties. The unique combination of the aminophenyl, acetyl, and methylenedioxy groups in this compound contributes to its distinct chemical and biological characteristics.
Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Commonly used as an anxiolytic and sedative.
Clonazepam: Used primarily as an anticonvulsant and anxiolytic.
Each of these compounds has unique features that make them suitable for specific therapeutic applications.
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for formulating hypothesis-driven research questions on LY 293606’s pharmacological properties?
- Methodological Answer : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure questions around this compound’s effects, e.g., "How does this compound (intervention) compare to [control compound] (comparison) in reducing [specific biomarker] (outcome) in [cell line/animal model] (population)?" Complement this with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor and alignment with gaps in existing literature . For specificity, explicitly define dependent/independent variables and organism/chemical contexts (e.g., "this compound dose-response in murine hepatocytes") .
Q. How should researchers design initial in vitro experiments to assess this compound’s mechanism of action while ensuring reproducibility?
- Methodological Answer :
- Experimental Design : Use a factorial design to test multiple concentrations of this compound against controls, with triplicate replicates to account for variability. Include positive/negative controls (e.g., known agonists/inhibitors) .
- Data Collection : Standardize protocols for cell culture conditions, treatment duration, and endpoint assays (e.g., Western blot for target protein expression). Document deviations in lab journals .
- Statistical Analysis : Predefine significance thresholds (e.g., p < 0.05) and use ANOVA with post-hoc tests for multi-group comparisons. Include power analysis to justify sample sizes .
Q. What are the best practices for validating biochemical assays used to quantify this compound’s target engagement?
- Methodological Answer :
- Assay Specificity : Confirm that the assay does not cross-react with structurally similar compounds using competitive binding studies .
- Reproducibility : Conduct intra- and inter-day validation with blinded analysts to minimize bias. Calculate coefficients of variation (CV) for precision .
- Reference Standards : Use lyophilized this compound with certified purity (e.g., NMR-validated) and include calibration curves in every assay run .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., bioavailability differences, metabolic degradation in vivo) and prioritize experiments to address it .
- Iterative Validation : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile dose-response mismatches. For example, measure this compound’s plasma half-life and tissue penetration in animal models .
- Multi-Modal Data Integration : Combine transcriptomic data (RNA-seq) from treated tissues with in vitro pathway analysis to identify compensatory mechanisms in vivo .
Q. How can researchers integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s polypharmacological effects?
- Methodological Answer :
- Hypothesis-Driven Workflow : Start with a focused question, e.g., "Does this compound alter mitochondrial metabolism in [disease model]?" Use proteomics to quantify enzyme expression and metabolomics (LC-MS) to track substrate/product ratios .
- Data Harmonization : Apply batch correction and normalization across datasets. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map cross-omics interactions .
- Contradiction Management : Flag discordant findings (e.g., upregulated protein vs. unchanged metabolite) and validate with orthogonal methods (e.g., isotopic tracing) .
Q. What approaches mitigate bias in longitudinal studies assessing this compound’s chronic toxicity?
- Methodological Answer :
- Blinding and Randomization : Assign animals to treatment/control groups using stratified randomization based on baseline health metrics. Blind technicians to group identities during data collection .
- Endpoint Selection : Predefine primary endpoints (e.g., liver enzyme levels, histopathology scores) to avoid post hoc bias. Include secondary endpoints for exploratory analysis .
- Attrition Analysis : Use Kaplan-Meier curves to compare dropout rates between groups and apply sensitivity analyses (e.g., worst-case imputation) .
Q. Data Analysis and Contradiction Management
Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical studies?
- Methodological Answer :
- Source Identification : Audit experimental variables (e.g., administration route, fasting status, circadian timing) and quantify their impact using multivariate regression .
- Meta-Analysis : Pool data from independent studies using random-effects models to estimate heterogeneity (I² statistic). Highlight outliers for re-evaluation .
- Mechanistic Follow-Up : Conduct in silico simulations (e.g., PBPK modeling) to predict this compound’s absorption/distribution under conflicting conditions .
Q. Tables for Methodological Reference
特性
CAS番号 |
143691-37-6 |
---|---|
分子式 |
C19H19N3O3 |
分子量 |
337.4 g/mol |
IUPAC名 |
1-[5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3 |
InChIキー |
JACAAXNEHGBPOQ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
正規SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
外観 |
Solid powder |
ピクトグラム |
Acute Toxic; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(4'-aminophenyl)-3-acetyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine 7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)benzodiazepine GYKI 53405 GYKI 53773 GYKI-53405 GYKI-53773 GYKI53773 LY 300164 LY-300164 LY300164 talampanel |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。